(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine
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Overview
Description
(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system combining indene and pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine typically involves the condensation of 3-methyl-9H-indeno[2,1-c]pyridine with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzylidene moiety to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of halogens, amines, or other functional groups.
Scientific Research Applications
(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-c]pyridine: A parent compound with similar structural features but lacking the benzylidene moiety.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is unique due to its fused ring system and the presence of both indene and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
(9E)-9-benzylidene-3-methylindeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H15N/c1-14-11-18-16-9-5-6-10-17(16)19(20(18)13-21-14)12-15-7-3-2-4-8-15/h2-13H,1H3/b19-12+ |
InChI Key |
ABDZGGVFJYHTBS-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=N1)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C42 |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC3=CC=CC=C3)C4=CC=CC=C42 |
Origin of Product |
United States |
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